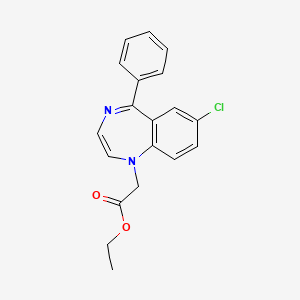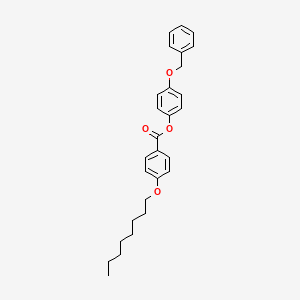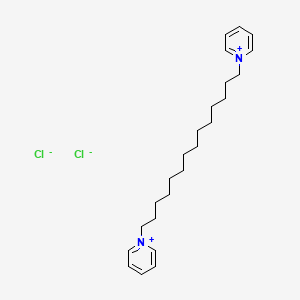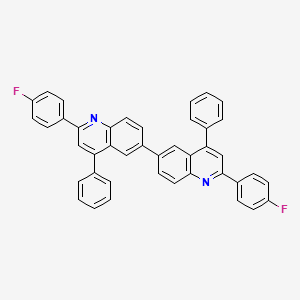![molecular formula C7H10Cl2O B15162242 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 146064-17-7](/img/structure/B15162242.png)
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that features a cyclopropane ring substituted with two chlorine atoms and a prop-2-en-1-yloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate chlorinating agents and allyl alcohol derivatives
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process generally involves continuous flow reactors to ensure consistent product quality and efficient use of resources.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or to remove the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of less chlorinated cyclopropane derivatives or deoxygenated products.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the electron-withdrawing chlorine atoms, which can affect its binding affinity and activity in various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichlorocyclopropane: Lacks the prop-2-en-1-yloxy methyl group, making it less reactive in certain substitution reactions.
2-Chloromethyl-1,1-dichlorocyclopropane: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
1,1-Dichloro-2-methylcyclopropane:
Uniqueness
1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both the cyclopropane ring and the prop-2-en-1-yloxy methyl group, which confer distinct reactivity and potential for diverse applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
146064-17-7 |
|---|---|
Molekularformel |
C7H10Cl2O |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
1,1-dichloro-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI-Schlüssel |
ZKPICJSTFIZDET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1CC1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)

![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)


![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)




methanone](/img/structure/B15162227.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
